molecular formula C10H14N6O3S B10959919 N-cyclopropyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B10959919
M. Wt: 298.32 g/mol
InChI Key: BVYAADSRVREEEP-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Acetylation: The nitrated pyrazole is then acetylated using acetic anhydride.

    Cyclopropylation: The acetylated pyrazole is reacted with cyclopropylamine to introduce the cyclopropyl group.

    Hydrazinecarbothioamide Formation: Finally, the compound is treated with thiosemicarbazide to form the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of amines.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted hydrazinecarbothioamides.

Scientific Research Applications

N-CYCLOPROPYL-2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE: Lacks the nitro group, which may result in different biological activities.

    N-CYCLOPROPYL-2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE: The position of the nitro group is different, which can affect its reactivity and interactions with biological targets.

Uniqueness

N-CYCLOPROPYL-2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both a nitro group and a hydrazinecarbothioamide moiety, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C10H14N6O3S

Molecular Weight

298.32 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C10H14N6O3S/c1-6-4-8(16(18)19)14-15(6)5-9(17)12-13-10(20)11-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,17)(H2,11,13,20)

InChI Key

BVYAADSRVREEEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NNC(=S)NC2CC2)[N+](=O)[O-]

Origin of Product

United States

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